Multinuclear zinc bisamidinate catalyzed asymmetric alkylation of α-ketoesters and its unique chemoselectivity†

Chemical Communications Pub Date: 2017-06-12 DOI: 10.1039/C7CC01736G

Abstract

The multinuclear Zn-bisamidinate catalyzed enantioselective addition of Et2Zn to α-ketoesters has been developed. The steric tuning of two amidinate units as well as multiple coordination on the Zn atoms play a key role in achieving high enantioselectivity (up to 98% ee) and unique chemoselectivity. The present catalyst exhibited the preferential alkylation of α-ketoesters even in the presence of aldehydes.

Graphical abstract: Multinuclear zinc bisamidinate catalyzed asymmetric alkylation of α-ketoesters and its unique chemoselectivity
Multinuclear zinc bisamidinate catalyzed asymmetric alkylation of α-ketoesters and its unique chemoselectivity†
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